![molecular formula C8H12N2O2 B2474002 1-[(E)-丁-2-烯酰]氮杂环丁烷-2-甲酰胺 CAS No. 2172619-35-9](/img/structure/B2474002.png)

1-[(E)-丁-2-烯酰]氮杂环丁烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

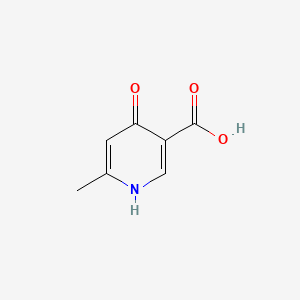

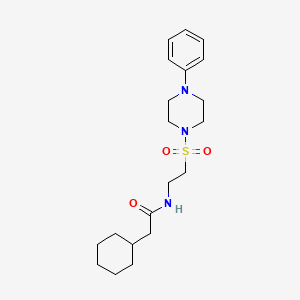

“1-[(E)-But-2-enoyl]azetidine-2-carboxamide” is a chemical compound with the CAS Number: 2172619-35-9 . It has a molecular weight of 168.2 .

Synthesis Analysis

Azetidines, the core structure in “1-[(E)-But-2-enoyl]azetidine-2-carboxamide”, can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis

The InChI code for “1-[(E)-But-2-enoyl]azetidine-2-carboxamide” is1S/C8H12N2O2/c1-2-3-7(11)10-5-4-6(10)8(9)12/h2-3,6H,4-5H2,1H3,(H2,9,12)/b3-2+ . This indicates the molecular structure of the compound. Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .Physical And Chemical Properties Analysis

“1-[(E)-But-2-enoyl]azetidine-2-carboxamide” has a molecular weight of 168.2 .科学研究应用

合成与化学研究

1-[(E)-丁-2-烯酰]氮杂环丁烷-2-甲酰胺,作为氮杂环丁烷-2-甲酰胺这一更广泛类别的一部分,在化学合成和药物研究中发挥着重要作用。专注于氮杂环丁烷衍生物的研究探索了它们的合成及其潜在应用。例如,对将外消旋氮杂环丁烷-2-腈高效且对映选择性地生物转化为其酰胺衍生物的研究展示了它们在创建具有高对映体过量的拆合化合物中的相关性,强调了它们在药物化学中的重要性 (D. Leng 等,2009)。类似地,开发受保护的 3-卤代氮杂环丁烷合成方法突出了氮杂环丁烷衍生物作为合成高价值化学实体(包括氮杂环丁烷-3-羧酸)中的通用构建模块的效用 (Y. Ji 等,2018)。

催化与合成应用

对映纯氮杂环丁烷-2-甲酰胺已被研究其作为不对称合成中有机催化剂的潜力,证明了它们在催化各种底物的直接醛醇反应中的功效。这些反应已在水性和有机介质中成功进行,生成具有高对映体过量的 β-羟基酮,这对开发手性药物至关重要 (Xixi Song 等,2014)。这项研究强调了氮杂环丁烷衍生物在促进选择性合成转化中的作用,进一步拓宽了它们在有机合成中的适用性。

新型抗菌化合物

对氮杂环丁烷衍生物的探索延伸到了新型抗菌剂的开发。对氮杂环丁烷林可酰胺的研究引入了与现有药物(如克林霉素)显着不同的新化合物,特别是在它们的环大小和烷基侧链的结构上。这些修饰导致了对该类别内构效关系的探索,可能为抗菌治疗剂的开发提供新的途径 (H. O'Dowd 等,2008)。

抗结核活性

氮杂环丁烷-2-甲酰胺衍生物的抗结核活性一直是研究的主题,其中特定化合物对结核分枝杆菌表现出有效的活性。鉴于该疾病的广泛影响和耐药菌株的出现,这在寻找结核病的新治疗方法中尤为重要。分子对接研究表明,这些化合物与关键的细菌酶(如烯酰辅酶 A 水合酶)相互作用,表明了它们潜在的作用机制,并强化了氮杂环丁烷衍生物在药物发现中的价值 (B. Srinu 等,2019)。

作用机制

Target of Action

The primary target of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .

Mode of Action

1-[(E)-But-2-enoyl]azetidine-2-carboxamide interacts with STAT3 by binding to it with high affinity . This binding inhibits the constitutive phosphorylation and DNA-binding activity of STAT3 . The compound’s interaction with STAT3 disrupts the formation of STAT3:STAT3 dimers, which are essential for the translocation of STAT3 to the nucleus and the subsequent induction of gene transcription .

Biochemical Pathways

The inhibition of STAT3 by 1-[(E)-But-2-enoyl]azetidine-2-carboxamide affects various biochemical pathways. STAT3 is involved in multiple signaling pathways, including the Janus kinases (JAKs) and Src family kinases pathways . By inhibiting STAT3, the compound disrupts these pathways, leading to downstream effects such as the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

Modifications to the compound have been made to address issues related to cell membrane permeability and other physicochemical properties . These modifications aim to improve the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its bioavailability .

Result of Action

The action of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide results in the inhibition of viable cells, cell growth, and colony survival, and the induction of apoptosis . These effects are more pronounced in cells that harbor constitutively active STAT3, such as certain types of breast cancer cells .

未来方向

The future directions in the field of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

属性

IUPAC Name |

1-[(E)-but-2-enoyl]azetidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-7(11)10-5-4-6(10)8(9)12/h2-3,6H,4-5H2,1H3,(H2,9,12)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKSGWSGHSSQPM-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-But-2-enoyl]azetidine-2-carboxamide | |

CAS RN |

2172619-35-9 |

Source

|

| Record name | 1-(but-2-enoyl)azetidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)

![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)

![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)

![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)